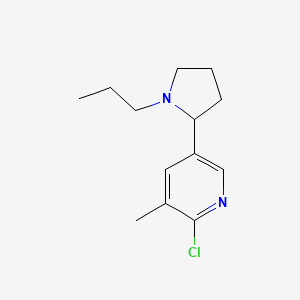
2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-3-甲基-5-(1-丙基吡咯烷-2-基)吡啶是一种属于吡啶衍生物类的化学化合物。该化合物以在吡啶环上连接的氯基、甲基和丙基吡咯烷基为特征。吡啶衍生物由于其在药物化学、农用化学和材料科学中的多种应用而被广泛研究。
准备方法
合成路线和反应条件
2-氯-3-甲基-5-(1-丙基吡咯烷-2-基)吡啶的合成可以通过多种合成路线实现。一种常用的方法是在特定反应条件下,使2-氯-3-甲基吡啶与1-丙基吡咯烷反应。该反应通常需要三乙胺等碱和二氯甲烷等溶剂。 将混合物在受控温度下搅拌,以促进所需产物的形成 .
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括通过蒸馏或重结晶进行纯化的步骤,以获得最终产物的纯净形式 .
化学反应分析
反应类型
2-氯-3-甲基-5-(1-丙基吡咯烷-2-基)吡啶会发生各种化学反应,包括:
取代反应: 在适当条件下,氯基可以被其他亲核试剂取代。
氧化和还原: 该化合物可以根据使用的试剂和条件进行氧化和还原反应。
偶联反应: 它可以参与偶联反应,如铃木-宫浦偶联,涉及碳-碳键的形成.
常用试剂和条件
取代反应: 氢氧化钠或碳酸钾等试剂在极性溶剂中。
氧化: 高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂或硼氢化钠等试剂。
偶联反应: 钯催化剂和硼酸在碱的存在下.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生具有不同官能团的衍生物,而偶联反应可以产生联芳基化合物 .
科学研究应用
2-氯-3-甲基-5-(1-丙基吡咯烷-2-基)吡啶在科学研究中有几种应用:
药物化学: 它作为合成具有潜在治疗效果的药物化合物的构建块。
农用化学: 该化合物用于开发杀虫剂和除草剂。
材料科学: 它用于合成具有特定性质的先进材料.
作用机制
2-氯-3-甲基-5-(1-丙基吡咯烷-2-基)吡啶的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性,并导致各种生物效应。 确切的途径和靶标取决于具体应用和化合物的结构 .
相似化合物的比较
类似化合物
2-氯-5-甲基吡啶: 一种具有类似结构特征但具有不同官能团的相关化合物。
2-氯-3-氨基-4-甲基吡啶: 另一种吡啶衍生物,具有氨基而不是丙基吡咯烷基.
独特性
2-氯-3-甲基-5-(1-丙基吡咯烷-2-基)吡啶由于丙基吡咯烷基的存在而具有独特性,该基团赋予其独特的化学和生物性质。 这种独特性使其在药物化学和材料科学中的特定应用中具有价值 .
属性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-6-16-7-4-5-12(16)11-8-10(2)13(14)15-9-11/h8-9,12H,3-7H2,1-2H3 |
InChI 键 |
ALEHXIXZDPGGKT-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCCC1C2=CN=C(C(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)
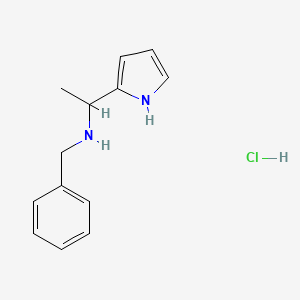

![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)

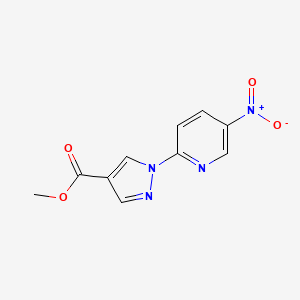
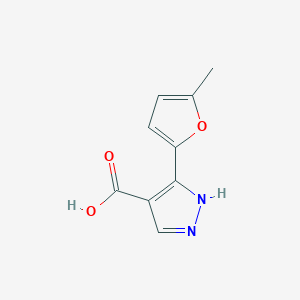
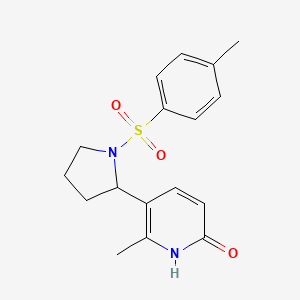
![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)
![2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11814270.png)



![7-Amino-4-oxo-3-propyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11814297.png)
